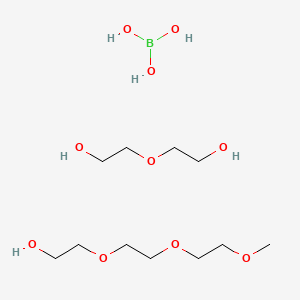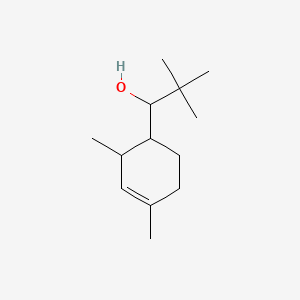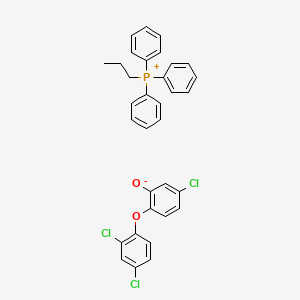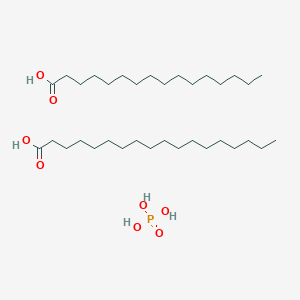![molecular formula C17H24N2O7S B12693982 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid CAS No. 91375-93-8](/img/structure/B12693982.png)
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a benzothiazinone core and an oxalic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a carbonyl compound.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced through a nucleophilic substitution reaction using tert-butylamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached via an etherification reaction using a suitable epoxide or halohydrin.
Formation of the Oxalic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazinone core can be reduced to form dihydrobenzothiazinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzothiazinone derivatives.
Substitution: Formation of substituted benzothiazinone derivatives.
Applications De Recherche Scientifique
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, while the benzothiazinone core can inhibit enzyme activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability. The oxalic acid moiety can form strong hydrogen bonds, contributing to the compound’s overall stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a naphthalenone core.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Contains an imidazo[1,2-a]pyridine core.
Uniqueness
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid is unique due to its combination of a benzothiazinone core and an oxalic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91375-93-8 |
|---|---|
Formule moléculaire |
C17H24N2O7S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid |
InChI |
InChI=1S/C15H22N2O3S.C2H2O4/c1-15(2,3)16-7-10(18)8-20-11-4-5-12-13(6-11)21-9-14(19)17-12;3-1(4)2(5)6/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19);(H,3,4)(H,5,6) |
Clé InChI |
LEHRZOSGADOLRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC2=C(C=C1)NC(=O)CS2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)




